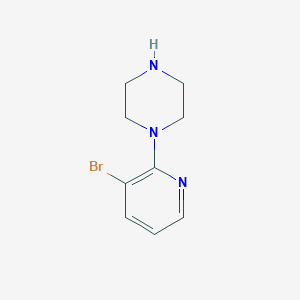
1-(3-Bromopyridin-2-yl)piperazine
Vue d'ensemble
Description
1-(3-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol It consists of a piperazine ring attached to a bromopyridine moiety
Méthodes De Préparation
1-(3-Bromopyridin-2-yl)piperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with 3-bromo-2-chloropyridine . The reaction typically occurs in the presence of a suitable base and solvent under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromopyridin-2-yl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopyridin-2-yl)piperazine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those with potential anticonvulsant and antimicrobial activities.
Biological Studies: The compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of agrochemicals and materials for organic electronics.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various biological macromolecules, influencing their activity. The bromine atom on the pyridine ring can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(3-Bromopyridin-2-yl)piperazine can be compared with other similar compounds, such as:
- 1-(3-Chloropyridin-2-yl)piperazine
- 1-(3-Fluoropyridin-2-yl)piperazine
- 1-(3-Iodopyridin-2-yl)piperazine
These compounds share a similar structure but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties .
This compound stands out due to its unique combination of a bromine atom and a piperazine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

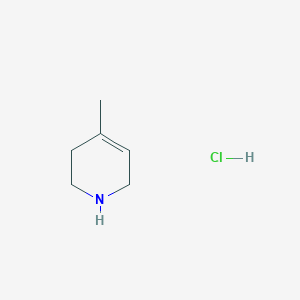
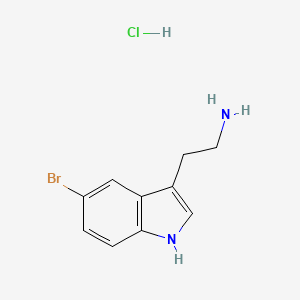
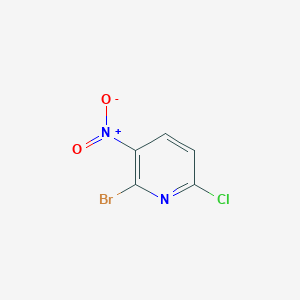
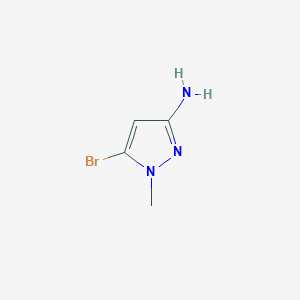
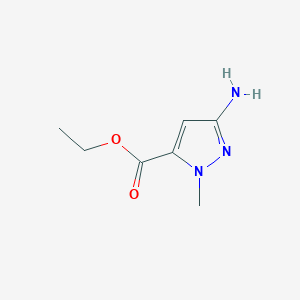
![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)


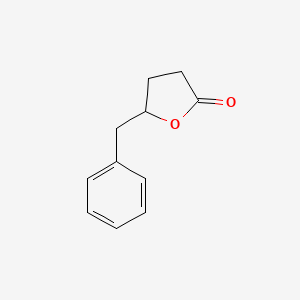

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)
